![molecular formula C16H27NO3Si B1291991 Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate CAS No. 1015856-26-4](/img/structure/B1291991.png)
Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by the presence of a benzyl carbamate group and a tert-butyldimethylsilyloxy group, which are essential for its reactivity and utility in organic synthesis.
Synthesis Analysis
The synthesis of related carbamate derivatives has been explored in several studies. For instance, an enantioselective synthesis of a benzyl carbamate with a similar structure was achieved using an iodolactamization as a key step, which is a testament to the complexity and specificity required in such synthetic processes . Another study describes a general procedure for the esterification of carboxylic acids with diazoalkanes, which could be relevant for the synthesis of benzyl carbamates by providing a method for introducing ester groups under mild conditions . Additionally, the synthesis of pyrrole derivatives that include a tert-butyl ester group has been optimized, indicating the importance of steric hindrance and coordination in controlling selectivity during synthesis .
Molecular Structure Analysis
The molecular structure of benzyl carbamates can be quite complex, as evidenced by the synthesis of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, which features intramolecular hydrogen bonding within its structure . Similarly, the layered structures of (S)-1-[N-(Benzylidene)hydrazinylcarbonyl]-2-hydroxyethylcarbamate esters demonstrate the potential for intricate hydrogen-bonding patterns in benzyl carbamate derivatives .
Chemical Reactions Analysis
Benzyl carbamates can undergo various chemical transformations. For example, the selective transformation of O-2-(trimethylsilyl)ethyl and O-tert-butyl carbamates into O-benzyl carbamates using benzyl trichloroacetimidate has been reported, which proceeds without racemization and is compatible with several functional groups . This highlights the reactivity of benzyl carbamates and their potential for further functionalization.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate are not detailed in the provided papers, the properties of similar compounds can be inferred. Benzyl carbamates generally exhibit properties that are influenced by their functional groups, such as hydrogen bonding capacity, steric hindrance, and reactivity towards nucleophiles and electrophiles. These properties are crucial for their application in organic synthesis and the development of pharmaceutical agents.
Scientific Research Applications
Synthesis of Complex Molecules
Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate is a valuable compound in organic synthesis. For example, it has been utilized in the General and Facile Synthesis of Indoles with oxygen-bearing substituents, demonstrating its versatility in cyclization reactions for synthesizing indoles with varied substituents on the benzene moiety. This synthesis process highlights the compound's role in creating complex molecules through palladium-catalyzed reactions and subsequent iodination of phenylcarbamates (Kondo, Kojima, & Sakamoto, 1997).
Potential Therapeutic Agents
Research into Silicon-Based AChE/BChE Inhibitors has identified novel silicon-based carbamate derivatives, including Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate, as potential inhibitors for acetyl- and butyrylcholinesterase (AChE/BChE). These compounds show promising inhibitory activities, with some exhibiting comparable or better effects than marketed drugs. This study not only presents the compound as a part of new therapeutic molecules but also explores its inhibitory potential on photosynthetic electron transport, suggesting wider applications in biochemistry and pharmacology (Bąk et al., 2019).
Molecular Structure and Connectivity
The compound has also been studied for its role in creating layered structures through hydrogen-bond connectivity. Such structural investigations are crucial for understanding the molecular arrangement and designing materials with specific properties. The study of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates derived from L-serine, for instance, showcases the compound's utility in forming complex, layered molecular structures with potential applications in material science and engineering (Howie et al., 2011).
Lewis Acid Catalysis
The compound's effectiveness as a Lewis acid catalyst in 1,4-addition reactions has been documented, further emphasizing its importance in synthetic chemistry. This role facilitates the creation of a new class of polyfunctionalized isoxazolidines and isoxazolines, demonstrating the compound's utility in enhancing reaction efficiency and product diversity (Benfatti et al., 2009).
Conversion and Transformation
Lastly, studies on selective transformation show that Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate can be efficiently converted into O-benzyl carbamates using benzyl trichloroacetimidate. This conversion process is significant for synthetic chemistry, offering a one-step procedure compatible with various functionalities, thereby enhancing the versatility and applicability of carbamate derivatives in chemical syntheses (Barrett & Pilipauskas, 1990).
Safety and Hazards
properties
IUPAC Name |
benzyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3Si/c1-16(2,3)21(4,5)20-12-11-17-15(18)19-13-14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRGMDOXLFYNEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCNC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625066 |
Source
|
Record name | Benzyl (2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate | |
CAS RN |
1015856-26-4 |
Source
|
Record name | Benzyl (2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.